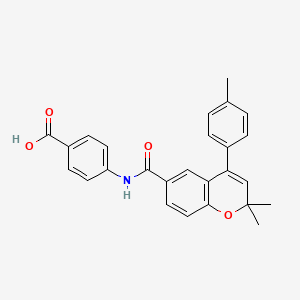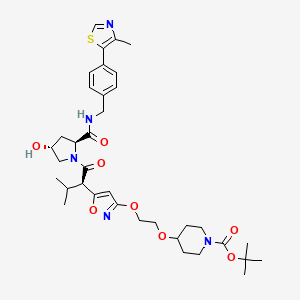
SARS-CoV-2-IN-73
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SARS-CoV-2-IN-73 is a chemical compound that has garnered significant attention due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader class of molecules designed to inhibit the replication and spread of the virus responsible for the COVID-19 pandemic.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-73 involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The exact synthetic route and conditions are proprietary and often involve advanced organic synthesis techniques, including the use of protecting groups, selective functionalization, and purification steps.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a commercial scale. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
SARS-CoV-2-IN-73 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions vary depending on the functional groups involved but often include the use of catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
SARS-CoV-2-IN-73 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential to inhibit viral replication and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 and other viral infections.
Industry: Utilized in the development of diagnostic tools and antiviral coatings.
Mecanismo De Acción
SARS-CoV-2-IN-73 exerts its effects by targeting specific molecular pathways involved in the replication of SARS-CoV-2. It binds to key viral enzymes, inhibiting their activity and preventing the virus from replicating. This action disrupts the viral life cycle and reduces the viral load in infected individuals.
Comparación Con Compuestos Similares
Similar Compounds
Remdesivir: An antiviral drug that inhibits viral RNA polymerase.
Favipiravir: A broad-spectrum antiviral that targets viral RNA-dependent RNA polymerase.
Molnupiravir: An antiviral that induces lethal mutagenesis in the viral genome.
Uniqueness
SARS-CoV-2-IN-73 is unique in its specific mechanism of action and its potential to inhibit multiple stages of the viral life cycle. Its chemical structure and binding affinity to viral enzymes distinguish it from other antiviral compounds.
Conclusion
This compound represents a promising compound in the fight against COVID-19
Propiedades
Fórmula molecular |
C17H18FN3O8 |
|---|---|
Peso molecular |
411.3 g/mol |
Nombre IUPAC |
N-[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl]-2,4,6-trihydroxybenzamide |
InChI |
InChI=1S/C17H18FN3O8/c1-17(18)13(26)10(29-15(17)21-3-2-11(25)20-16(21)28)6-19-14(27)12-8(23)4-7(22)5-9(12)24/h2-5,10,13,15,22-24,26H,6H2,1H3,(H,19,27)(H,20,25,28)/t10-,13-,15-,17-/m1/s1 |
Clave InChI |
BLDXYWZSJJPTOX-JAOHYVKRSA-N |
SMILES isomérico |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CNC(=O)C3=C(C=C(C=C3O)O)O)O)F |
SMILES canónico |
CC1(C(C(OC1N2C=CC(=O)NC2=O)CNC(=O)C3=C(C=C(C=C3O)O)O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12382435.png)
methyl phosphate](/img/structure/B12382438.png)
![2-[2-[[5-[[4-[(4-Fluorophenyl)methyl]-1-oxophthalazin-2-yl]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B12382440.png)


